6-cyclopropyl-3-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-3-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the pyrazole and pyridine rings under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes are developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-3-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve the use of specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.
Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: Compounds with similar core structures, such as other pyrazolopyridines, share some chemical properties and reactivity patterns.
Cyclopropyl-containing compounds: Compounds with cyclopropyl groups may exhibit similar steric and electronic effects, influencing their reactivity and interactions with other molecules.
Phenyl-substituted compounds: Compounds with phenyl groups can have similar aromatic properties and participate in similar types of reactions.
Uniqueness
What sets 6-CYCLOPROPYL-3-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with molecular targets and enables its use in a wide range of applications, from medicinal chemistry to materials science .
Properties
Molecular Formula |
C27H24N6O |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-[4-(3-methylpyrazol-1-yl)phenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H24N6O/c1-17-14-15-32(30-17)21-12-10-20(11-13-21)28-27(34)23-16-24(19-8-9-19)29-26-25(23)18(2)31-33(26)22-6-4-3-5-7-22/h3-7,10-16,19H,8-9H2,1-2H3,(H,28,34) |
InChI Key |
BJNJALCQEAWEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C(=NN4C5=CC=CC=C5)C)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.